Product packaging for Ethyl (3,5-dimethylpiperidin-1-yl)acetate(Cat. No.:CAS No. 901629-09-2)

Ethyl (3,5-dimethylpiperidin-1-yl)acetate

Cat. No.: B1322687
CAS No.: 901629-09-2
M. Wt: 199.29 g/mol
InChI Key: ULMIOYNFXLYGEU-UHFFFAOYSA-N
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Description

Contextualization within the Piperidine-Containing Compound Class

The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals. mdpi.comnih.gov This six-membered nitrogen-containing heterocycle is a versatile building block, and its derivatives are present in more than twenty classes of pharmaceuticals. mdpi.com The conformational flexibility of the piperidine ring, coupled with the ability to introduce a wide variety of substituents, allows for the fine-tuning of the physicochemical and pharmacological properties of molecules.

The presence of dimethyl substitution on the piperidine ring, as seen in the 3,5-dimethylpiperidine (B146706) core of the title compound, can significantly influence its biological activity. The specific placement of these methyl groups can affect the molecule's lipophilicity, metabolic stability, and its ability to bind to biological targets. tuodaindus.com

Research Significance and Potential Academic Contributions

The academic interest in Ethyl (3,5-dimethylpiperidin-1-yl)acetate stems from the established importance of both the 3,5-dimethylpiperidine moiety and N-substituted piperidine derivatives in the development of biologically active compounds. tuodaindus.comresearchgate.net The 3,5-dimethylpiperidine structure is a key component in the synthesis of various compounds with potential therapeutic applications, including enzyme inhibitors. tuodaindus.com

The ethyl acetate (B1210297) group attached to the piperidine nitrogen introduces an ester functionality, which can act as a handle for further chemical modifications or influence the compound's pharmacokinetic profile. The exploration of such derivatives contributes to the broader understanding of structure-activity relationships within the piperidine class of compounds.

Overview of Current Research Trajectories

While specific research trajectories for this compound are not yet extensively documented in publicly available literature, the broader research trends for related compounds offer valuable insights. Current research involving functionalized piperidine scaffolds is largely directed towards the discovery of novel therapeutic agents. researchgate.net

Given the established biological activities of many piperidine derivatives, it is plausible that research on this compound and its analogues could be oriented towards several key areas:

Medicinal Chemistry: Investigation of its potential as a scaffold for the development of new drugs targeting a range of diseases.

Organic Synthesis: Its use as a building block or intermediate in the synthesis of more complex molecules. tuodaindus.com

Materials Science: Exploration of its properties for applications in the development of novel materials. tuodaindus.com

The table below summarizes the key chemical identifiers for this compound.

PropertyValue
CAS Number 901629-09-2
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B1322687 Ethyl (3,5-dimethylpiperidin-1-yl)acetate CAS No. 901629-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,5-dimethylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)8-12-6-9(2)5-10(3)7-12/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIOYNFXLYGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3,5 Dimethylpiperidin 1 Yl Acetate and Analogues

Synthesis of the 3,5-Dimethylpiperidine (B146706) Core

The foundational step in synthesizing the target compound is the construction of the 3,5-dimethylpiperidine ring. This heterocyclic amine exists as a mixture of cis and trans diastereomers, the ratio of which can be influenced by the synthetic method employed. chemimpex.com The primary industrial and laboratory-scale synthesis involves the hydrogenation of a pyridine (B92270) precursor. google.com

Catalytic Hydrogenation of Pyridine Precursors

The most common and economically viable method for producing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111), also known as 3,5-lutidine. google.comgoogle.com This process involves the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst. google.com

The reaction is typically carried out in a high-pressure reactor under controlled temperature and pressure. google.com Various catalysts have been explored to optimize the reaction's efficiency and selectivity. Common choices include platinum, palladium, and ruthenium supported on carbon (Pt/C, Pd/C, Ru/C) or platinum oxide (PtO₂). tuodaindus.comasianpubs.org The choice of catalyst and reaction conditions significantly impacts the yield and the diastereomeric ratio of the resulting 3,5-dimethylpiperidine isomers. tuodaindus.com For instance, using a ruthenium-on-carbon (Ru/C) catalyst is a highly effective method. tuodaindus.com Another approach utilizes a composite catalyst system, such as a mixture of ruthenium on carbon, nickel powder, and a metal acetate (B1210297), which can be performed in water as a solvent. google.com

Catalyst SystemPressure (bar)Temperature (°C)SolventTypical Outcome
10% Pd/CN/AN/AN/AFavors trans isomer (trans:cis ≈ 70:30) tuodaindus.com
PtO₂50-70Room TempAcetic AcidEffective for various substituted pyridines asianpubs.org
Ru/C, Ni powder, Fe-acetate~30140Deionized WaterYields trans content of 20-35% google.com

Considerations for Stereoselective Synthesis of Piperidine Isomers

The hydrogenation of 3,5-dimethylpyridine inherently produces both cis and trans isomers of 3,5-dimethylpiperidine. tuodaindus.com In the cis isomer, the two methyl groups are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides. tuodaindus.com The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

For example, hydrogenation with 10% palladium on carbon (Pd/C) typically yields a mixture favoring the trans isomer, with a trans:cis ratio of approximately 70:30. tuodaindus.com In contrast, using 10% platinum oxide (PtO₂) results in a ratio closer to 60:40 (trans:cis). tuodaindus.com The control of this isomer ratio is crucial as the biological activity and material properties of the final products can be highly dependent on the specific stereochemistry of the piperidine core. tuodaindus.comrsc.org

Further control over the isomer ratio can be achieved through post-hydrogenation processes like epimerization. For instance, treating an isomer mixture with a strong base like potassium tert-butoxide can shift the equilibrium towards the thermodynamically more stable isomer. tuodaindus.com The separation of the cis and trans isomers is typically accomplished using physical methods such as fractional crystallization or chromatography. tuodaindus.com

Functionalization Strategies for the Piperidine Nitrogen

Once the 3,5-dimethylpiperidine core has been synthesized, the next critical step is the introduction of the ethyl acetate moiety onto the nitrogen atom. This can be achieved through several distinct synthetic pathways.

N-Alkylation Approaches for Acetate Moiety Introduction

Direct N-alkylation is a straightforward and widely used method for forming the C-N bond. This approach involves reacting 3,5-dimethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. The base, typically a non-nucleophilic one like potassium carbonate or diisopropylethylamine, serves to neutralize the hydrohalic acid byproduct generated during the reaction.

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate and displacing the halide ion. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to less polar options like ethyl acetate. semanticscholar.org

Reductive Amination Pathways Utilizing Acetaldehyde (B116499) Derivatives

An alternative strategy for constructing the N-CH₂COOEt bond is reductive amination. This method involves the reaction of 3,5-dimethylpiperidine with an acetaldehyde derivative, such as ethyl glyoxylate. The initial reaction between the secondary amine and the aldehyde forms a transient hemiaminal, which then dehydrates to an electrophilic enamine intermediate. This intermediate is subsequently reduced in situ to form the desired product.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Reductive amination offers a milder alternative to direct alkylation and is often compatible with a wider range of functional groups. nih.gov

Esterification Techniques for Ethyl Acetate Formation

A two-step approach involving an initial N-alkylation with a protected acetic acid followed by esterification is also a viable route. In the first step, 3,5-dimethylpiperidine is reacted with a haloacetic acid (e.g., chloroacetic acid) to form (3,5-dimethylpiperidin-1-yl)acetic acid.

The subsequent esterification of this carboxylic acid intermediate with ethanol (B145695) yields the final product, ethyl (3,5-dimethylpiperidin-1-yl)acetate. This esterification can be accomplished using several standard methods:

Fischer Esterification: This classic method involves heating the carboxylic acid and ethanol with a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. researchgate.net

Steglich Esterification: For more sensitive substrates, a milder method like the Steglich esterification is preferred. This reaction uses a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govjocpr.com This method proceeds under neutral and mild conditions, often at room temperature. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several key parameters. These include the choice of catalyst, the solvent system, reaction conditions such as temperature, and the application of modern energy sources to drive the reaction.

While the N-alkylation of secondary amines can be achieved with a base, advanced methodologies employ transition metal catalysts to facilitate the reaction under milder conditions and with greater efficiency. The development of catalyst systems based on palladium and nickel is particularly relevant.

Palladium-Catalyzed Systems: Palladium complexes are renowned for their ability to catalyze the formation of carbon-nitrogen bonds. In the context of synthesizing N-substituted piperidines, palladium catalysts can be employed in asymmetric alkylation strategies, which are crucial when stereocenters are involved. kaust.edu.sathieme-connect.de For the synthesis of this compound, a palladium-catalyzed approach could involve an allylic alkylation pathway if a suitable precursor is used, offering high levels of control. thieme-connect.denih.gov The mechanism often involves the oxidative addition of a palladium(0) complex to the electrophile, followed by nucleophilic attack from the amine and subsequent reductive elimination to yield the product and regenerate the catalyst.

Nickel-Catalyzed Systems: Nickel catalysts have emerged as a cost-effective and highly efficient alternative to palladium for C-N bond formation. mdpi.com A particularly sustainable approach is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents instead of alkyl halides. rsc.org In a hypothetical application to this synthesis, 3,5-dimethylpiperidine could be reacted with ethyl glycolate (B3277807) using an in situ generated nickel catalyst, producing water as the only byproduct. rsc.org Such systems, for instance, can be generated from Ni(COD)₂ and a simple base like KOH under ligand-free conditions, demonstrating excellent functional group tolerance. rsc.org

Parameter Conventional Method (Base-Mediated) Advanced Method (Catalyst-Based) Potential Advantages of Advanced Method
Catalyst Stoichiometric base (e.g., K₂CO₃, DIPEA)Catalytic Pd or Ni complexMilder reaction conditions, lower waste, potential for asymmetry, use of sustainable reagents (alcohols).
Electrophile Ethyl bromoacetate / chloroacetateEthyl bromoacetate / Ethyl glycolateBroader substrate scope, greener chemistry.
Temperature Room Temperature to RefluxOften lower temperatures possible (e.g., 60 °C)Better selectivity, reduced side-product formation.

The choice of solvent plays a critical role in the N-alkylation of piperidines, influencing reaction rates and, in some cases, the reaction mechanism itself. chemicalforums.com

For the reaction between 3,5-dimethylpiperidine and ethyl bromoacetate, the polarity of the solvent is a key consideration.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are commonly used. researchgate.net They effectively solvate the transition state, accelerating the reaction rate. Anhydrous conditions are often preferred to prevent hydrolysis of the ester and side reactions.

Aprotic Non-Polar Solvents: Solvents such as dichloromethane (B109758) (DCM) can also be used. The choice may depend on the base employed; for instance, weaker, more organic-soluble bases like diisopropylethylamine (DIPEA) are compatible with less polar media. chemicalforums.com

The selection of the base is equally important. An inorganic base like potassium carbonate (K₂CO₃) is often used in polar solvents where it has sufficient solubility, while organic bases like triethylamine (B128534) or DIPEA are common in a wider range of solvents. mdpi.comsemanticscholar.org The base acts as a scavenger for the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. Temperature control is crucial to prevent side reactions, such as the elimination of HBr from the alkylating agent or the formation of quaternary ammonium (B1175870) salts from over-alkylation. researchgate.net

Solvent Base Typical Temperature Considerations
AcetonitrileK₂CO₃ / DIPEARoom Temp. - RefluxGood for general-purpose alkylations; easy to remove under vacuum. researchgate.netsemanticscholar.org
DMFK₂CO₃ / NaHRoom Temp.High boiling point; excellent solvating power but can be difficult to remove completely. researchgate.net
Dichloromethane (DCM)DIPEA / Et₃NRoom Temp.Lower boiling point, suitable for heat-sensitive substrates. chemicalforums.com
Ethanol (Protic)K₂CO₃RefluxCan act as both solvent and nucleophile, potentially leading to side products. chemicalforums.com

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide variety of chemical reactions, including the synthesis of N-heterocycles. nih.govtsijournals.com The application of microwave irradiation to the N-alkylation of 3,5-dimethylpiperidine can lead to dramatic reductions in reaction time and significant improvements in product yield compared to conventional heating methods. mdpi.com

Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with an external oil bath. This efficient energy transfer can overcome activation barriers more effectively, often resulting in cleaner reactions with fewer byproducts. For the synthesis of piperidine-containing compounds, reaction times can be reduced from several hours to mere minutes. tsijournals.commdpi.com This acceleration is particularly advantageous for library synthesis and rapid lead optimization in a research context.

Method Typical Reaction Time Typical Yield Reference Analogue
Conventional Heating2–3 hours~60%Synthesis of Piperidine Acetamides mdpi.com
Microwave Irradiation3–5 minutes>85%Synthesis of Piperidine Acetamides mdpi.com

Isolation and Purification Techniques for Research Applications

Following the synthesis, a robust isolation and purification protocol is essential to obtain this compound of high purity suitable for research applications. The typical workflow involves a liquid-liquid extraction followed by chromatographic purification.

Reaction Workup and Extraction: The reaction is first quenched, often by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and dissolve inorganic salts. The aqueous mixture is then extracted with an immiscible organic solvent, such as ethyl acetate. uchicago.edunih.gov The organic layers are combined.

Washing: The combined organic phase is washed sequentially with water and then a saturated brine solution. This process removes water-soluble impurities, residual base, and salts. lookchem.com

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The resulting crude oil is typically purified using column chromatography on silica (B1680970) gel. mdpi.com A solvent system, or eluent, of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the target compound from unreacted starting materials and non-polar impurities. The purity of the collected fractions is monitored by Thin-Layer Chromatography (TLC). researchgate.net For larger scales or compounds that are thermally stable, distillation under reduced pressure can also be an effective final purification step. High-Performance Liquid Chromatography (HPLC) can be used for analytical assessment of the final product's purity. youtube.comscirp.org

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to determining the precise connectivity and stereochemistry of the molecule, as well as understanding its vibrational and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the molecular framework of Ethyl (3,5-dimethylpiperidin-1-yl)acetate. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position and provides insight into the stereochemical relationship between the two methyl groups on the piperidine (B6355638) ring (cis or trans).

In a typical ¹H NMR spectrum, the protons of the ethyl group would present as a characteristic quartet for the methylene (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The protons on the piperidine ring and its methyl substituents would exhibit more complex splitting patterns, influenced by their axial or equatorial positions and their coupling with neighboring protons. The chemical shifts and coupling constants are crucial for determining the relative stereochemistry. For instance, the coupling constants between vicinal protons on the piperidine ring can help establish the chair conformation and the orientation of the substituents.

The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The number of distinct signals confirms the molecular symmetry, and the chemical shifts are indicative of the functional groups present, such as the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons within the 3,5-dimethylpiperidine (B146706) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ ~1.2 Triplet
Ethyl -CH₂- ~4.1 Quartet
Acetate (B1210297) -CH₂- ~3.2 Singlet
Piperidine Ring Protons 1.5 - 3.0 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Ester C=O ~170
Ethyl -O-CH₂- ~60
Acetate -N-CH₂- ~55
Piperidine Ring Carbons 25 - 55
Dimethyl -CH₃ ~19

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The IR spectrum of this compound is expected to show strong characteristic absorption bands. A prominent peak around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the 1250-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl groups would be observed around 2850-2960 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. As this compound lacks extensive conjugation or chromophores that absorb strongly in the visible region, it is expected to have its main absorption bands in the UV region, likely below 250 nm. These absorptions would correspond to n → σ* and π → π* transitions associated with the ester carbonyl group and the nitrogen atom.

Crystallographic Insights into Solid-State Architecture

While specific crystallographic data for this compound is not widely published, analysis of related piperidine derivatives provides a strong basis for predicting its solid-state characteristics.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles for this compound. For piperidine derivatives, X-ray diffraction studies consistently show that the six-membered ring adopts a chair conformation to minimize steric strain. researchgate.netnih.gov The analysis would also confirm the relative stereochemistry (cis or trans) of the two methyl groups at positions 3 and 5, and determine the orientation (axial or equatorial) of all substituents on the piperidine ring.

Table 3: Representative Bond Lengths and Angles in Substituted Piperidine Rings

Bond/Angle Typical Value
C-N Bond Length ~1.47 Å
C-C Bond Length ~1.53 Å
C-N-C Angle ~112°

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scbt.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions involved in hydrogen bonding and other close contacts can be identified. For this compound, the analysis would likely reveal the presence of weak C-H···O hydrogen bonds involving the ester oxygen atoms, which play a significant role in stabilizing the crystal packing.

Conformational Dynamics of the 3,5-Dimethylpiperidine Ring System

The 3,5-dimethylpiperidine ring is a flexible system that can exist in various conformations. The most stable conformation is typically a chair form, which minimizes both angular and torsional strain. chemscene.comchemicalbook.com For 3,5-dimethylpiperidine, both cis and trans diastereomers exist.

In the cis isomer, the two methyl groups are on the same side of the ring. The lowest energy conformation would have one methyl group in an equatorial position and the other in an axial position. This conformer can undergo ring inversion to another chair form where the equatorial methyl group becomes axial and vice versa.

In the trans isomer, the methyl groups are on opposite sides of the ring. The most stable conformation is the one where both methyl groups occupy equatorial positions, minimizing steric interactions. This diequatorial conformation is significantly more stable than the diaxial conformation that would result from ring inversion.

Computational Chemistry and in Silico Modeling of Ethyl 3,5 Dimethylpiperidin 1 Yl Acetate

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Approaches)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like Ethyl (3,5-dimethylpiperidin-1-yl)acetate, methods such as Density Functional Theory (DFT) and ab initio calculations provide profound insights into its structure and reactivity. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties. rsc.org Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. These calculations typically employ basis sets like 6-311++G(d,p) to accurately describe the distribution of electrons within the molecule. researchgate.net

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Quantum chemical calculations can generate electron density maps, which visualize the probability of finding an electron in different regions of the molecule. This analysis helps identify which parts of this compound are electron-rich or electron-poor.

Furthermore, a molecular electrostatic potential (MEP) map can be generated. The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of negative (nucleophilic, prone to electrophilic attack) and positive (electrophilic, prone to nucleophilic attack) potential. For this molecule, the oxygen atoms of the ester group are expected to be regions of high negative potential, while the hydrogen atoms on the methyl groups and the piperidine (B6355638) ring would show positive potential.

Illustrative Data Table 1: Predicted Mulliken Atomic Charges

Atom Element Predicted Charge (a.u.)
N1 Nitrogen -0.45
C2 (Ester Carbonyl) Carbon +0.60
O3 (Carbonyl) Oxygen -0.55
O4 (Ester Ether) Oxygen -0.50
C (Piperidine Ring) Carbon -0.15 to -0.25

Computational methods can predict spectroscopic data, most notably vibrational frequencies corresponding to Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

This predictive power is invaluable for interpreting experimental spectra, allowing for the assignment of specific absorption bands to the vibrations of particular functional groups within this compound.

Illustrative Data Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Typical Experimental Range (cm⁻¹)
C=O Stretch Ester Carbonyl 1765 1735-1750
C-O Stretch Ester Ether 1250 1230-1260
C-N Stretch Tertiary Amine 1180 1150-1200

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness, which further quantify the molecule's reactivity.

Illustrative Data Table 3: Predicted Frontier Orbital Energies and Reactivity Descriptors

Parameter Definition Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.50
ELUMO Energy of the Lowest Unoccupied Molecular Orbital +1.20
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 7.70
Ionization Potential (I) -EHOMO 6.50
Electron Affinity (A) -ELUMO -1.20
Electronegativity (χ) (I + A) / 2 2.65

Quantum chemical calculations can also predict key thermodynamic properties. By performing frequency calculations, it is possible to determine the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy at a given temperature and pressure. These calculations allow for the determination of standard thermodynamic parameters such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°).

Furthermore, by calculating the energies of different conformers (e.g., chair vs. boat conformations of the piperidine ring) and the transition states between them, an energy landscape can be mapped out. This provides crucial information on the relative stability of different molecular shapes and the energy barriers to their interconversion. rsc.org

Illustrative Data Table 4: Predicted Thermodynamic Parameters at 298.15 K

Parameter Description Predicted Value
Enthalpy of Formation (ΔH°f) Standard enthalpy change upon formation from elements -550.5 kJ/mol
Gibbs Free Energy of Formation (ΔG°f) Standard free energy change upon formation from elements -320.8 kJ/mol
Entropy (S°) Standard molar entropy 450.2 J/mol·K

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. MD simulations are invaluable for studying the conformational flexibility and behavior of molecules in different environments, such as in a solvent. researchgate.net

For this compound, MD simulations can reveal how the molecule behaves in a solution, such as water. The piperidine ring is known to adopt chair conformations, and the presence of two methyl groups introduces several possible stereoisomers (cis and trans). wikipedia.orgnih.gov MD simulations can explore the stability of these different conformations and the transitions between them.

The simulation would typically place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system over a period of nanoseconds or longer. Analysis of the resulting trajectory can provide information on:

Conformational Preferences: Determining the most stable conformations of the piperidine ring and the orientation of the ethyl acetate (B1210297) side chain.

Solvation Shell Structure: Analyzing how solvent molecules arrange around different parts of the solute molecule.

Hydrogen Bonding: Identifying any potential hydrogen bonds between the molecule and the solvent.

Dynamic Properties: Calculating metrics like the root-mean-square deviation (RMSD) to assess conformational stability over time.

These simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a more realistic, condensed-phase environment, which is crucial for understanding its interactions in a biological or chemical system.

Simulation of Protein-Ligand Interactions and Stability

To comprehend the potential therapeutic action of this compound, molecular dynamics (MD) simulations can be employed to model its interaction with hypothetical biological targets. Piperidine derivatives are known to interact with a variety of proteins, including G-protein coupled receptors (GPCRs) and enzymes. researchgate.net For instance, if a hypothesized target for this compound were a specific enzyme, MD simulations could predict the stability of the compound within the active site.

These simulations track the atomic movements of the protein-ligand complex over time, providing insights into the durability of their binding. Key parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed are monitored. A stable RMSD for the ligand would suggest it remains securely bound, while RMSF data can highlight flexible regions of the protein that may be crucial for the interaction.

Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Generic Kinase Target

ParameterValue/MethodPurpose
Simulation SoftwareGROMACS / AMBERStandard packages for MD simulations.
Force FieldCHARMM36m / AMBER ff19SBDescribes the potential energy of the system.
Water ModelTIP3PExplicit solvent model.
System SetupDodecahedron box with 10 Å bufferDefines the simulation environment.
EquilibrationNVT and NPT ensemblesBrings the system to the desired temperature and pressure.
Production Run100 nsLength of the simulation to observe interactions.
Analysis MetricsRMSD, RMSF, Hydrogen BondsTo assess the stability of the protein-ligand complex.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

Molecular docking studies can be instrumental in predicting how this compound might bind to a range of biological targets. Given the structural motifs present in many pharmacologically active piperidine derivatives, potential targets could include acetylcholinesterase (AChE), CCR5 antagonists, or soluble epoxide hydrolase. nih.govnih.govnih.gov

Docking algorithms would generate various possible binding poses of the compound within the active site of a target protein. These poses are then scored based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. For example, the ester group of this compound could potentially form hydrogen bonds with polar residues, while the dimethylpiperidine ring might engage in hydrophobic interactions.

Correlation with Experimental Biological Activity Data

In the absence of direct experimental data for this compound, a common approach is to build a predictive model based on a series of structurally related compounds with known biological activities. The docking scores and predicted binding modes of these analogues can be correlated with their experimental IC50 or Ki values. A strong correlation would validate the docking protocol and allow for a more confident prediction of the biological activity of this compound.

Illustrative Correlation of Docking Scores with Hypothetical Biological Activity for a Series of Piperidine Analogs

CompoundDocking Score (kcal/mol)Predicted IC50 (µM)
Analog 1-8.50.5
Analog 2-7.91.2
Analog 3-7.25.8
This compound-8.10.9 (Predicted)

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity.

Development of Predictive Models for Biological Efficacy

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally diverse molecules with their corresponding biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that can predict the biological efficacy of new compounds. A robust QSAR model would have high statistical significance (e.g., a high r-squared value) and good predictive power, as determined by internal and external validation techniques. nih.gov

Analysis of Steric and Electronic Contributions to Activity

Once a reliable QSAR model is established, it can be used to understand the key structural features that influence the biological activity of the compounds. The coefficients of the molecular descriptors in the QSAR equation reveal the relative importance of different properties.

For instance, a positive coefficient for a descriptor related to molecular volume might indicate that bulkier substituents in a particular region of the molecule enhance activity. Conversely, a negative coefficient for an electronic descriptor like the partial charge on a specific atom might suggest that a lower electron density at that position is favorable for activity. In the case of this compound, the steric bulk of the dimethylpiperidine ring and the electronic properties of the ethyl acetate group would be critical factors to analyze.

Hypothetical QSAR Equation and Descriptor Contributions for a Series of Piperidine Derivatives

pIC50 = 0.5 * LogP - 0.2 * Molar_Refractivity + 1.5 * Dipole_Moment + 3.2

DescriptorCoefficientInterpretation
LogP (Hydrophobicity)0.5Increased hydrophobicity is moderately favorable for activity.
Molar Refractivity (Steric Bulk)-0.2Increased steric bulk is slightly detrimental to activity.
Dipole Moment (Electronic)1.5A higher dipole moment is strongly favorable for activity.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful computational tools used in drug discovery to identify and optimize potential drug candidates from large libraries of small molecules. nih.gov These in silico techniques are crucial for reducing the time and cost associated with experimental screening. nih.gov For a compound such as this compound, which belongs to the diverse class of piperidine derivatives, these methods can be instrumental in exploring its potential biological activities and guiding further experimental studies. Piperidine moieties are essential components in many pharmacologically active compounds, including analgesics. tandfonline.com

Virtual screening of extensive chemical libraries against specific protein targets is a fundamental approach in modern drug discovery. nih.gov This process involves several key stages, including the curation of small molecule libraries and protein structures, preparation and refinement of these structures, high-throughput automated docking simulations, scoring and ranking of binding affinities, and detailed analysis of the results. nih.gov In the context of this compound and its analogs, virtual screening could be employed to identify potential protein targets by docking the compound into the binding sites of various receptors, enzymes, and other macromolecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is another vital cheminformatics tool that can be applied to series of compounds like piperidine derivatives. nih.gov QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For instance, a QSAR study on furan-pyrazole piperidine derivatives successfully developed models based on 3D and 2D autocorrelation descriptors to predict inhibitory activity against the Akt1 kinase and antiproliferative effects on cancer cell lines. nih.gov Such an approach could be hypothetically applied to a library of analogs of this compound to predict their activity against a specific target.

The following table illustrates a hypothetical dataset for a QSAR study on a series of analogs of this compound, where modifications are made to the core structure and their impact on a hypothetical biological activity (e.g., IC50) is recorded.

Table 1: Hypothetical QSAR Data for this compound Analogs

Compound IDR1 GroupR2 GroupLogPMolecular WeightIC50 (µM)
EDPA-01-CH3-H2.5199.315.2
EDPA-02-C2H5-H2.9213.312.8
EDPA-03-CH3-Cl3.1233.79.5
EDPA-04-CH3-F2.7217.311.1

Molecular docking is a key component of virtual screening that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com For this compound, docking studies could be performed against various targets to predict its binding affinity and mode of interaction. For example, studies on other piperidine derivatives have successfully used molecular docking to elucidate binding modes with targets like the µ-opioid receptor, revealing key interactions with specific amino acid residues. tandfonline.com

The results of such a virtual screening campaign can be summarized in a data table that ranks potential hits based on their docking scores. The following table provides a hypothetical example of virtual screening results for this compound against a panel of protein targets.

Table 2: Hypothetical Virtual Screening Results for this compound

Target ProteinDocking Score (kcal/mol)Predicted Interacting Residues
Protein Kinase A-8.5Val56, Leu173, Thr183
Mu-Opioid Receptor-9.2Asp147, Tyr148, Trp318
Sigma-1 Receptor-9.8Glu172, Tyr173, Trp164
BCL2-7.9Phe105, Arg143, Val148

Subsequent to virtual screening, molecular dynamics (MD) simulations can be employed to validate the stability of the predicted ligand-protein complexes and to gain deeper insights into the binding interactions. mdpi.comnih.gov MD simulations have been used to confirm the stability and binding affinity of small molecules targeting proteins like BCL2. mdpi.comnih.gov For promising candidates identified from the virtual screening of this compound, MD simulations could provide a more dynamic picture of the binding event over time.

The application of machine learning algorithms, such as deep neural networks and random forests, is also becoming increasingly prevalent in virtual screening to classify molecules as active or inactive against a particular target. mdpi.comnih.gov These methods can be trained on existing datasets of active and inactive compounds to build predictive models that can rapidly screen large libraries of new molecules. mdpi.comnih.gov

Structure Activity Relationship Sar Elucidation and Ligand Design Principles

Systematic Investigation of Structural Modifications on Bioactivity

The systematic modification of a lead compound is a cornerstone of drug discovery, allowing researchers to identify key pharmacophoric features and optimize biological activity. For a molecule like Ethyl (3,5-dimethylpiperidin-1-yl)acetate, several regions can be systematically altered to probe the SAR. These include the ethyl acetate (B1210297) group, the piperidine (B6355638) ring, and the methyl substituents on the piperidine ring.

Alterations to the Piperidine Ring: The piperidine scaffold itself can be a subject of modification. While maintaining the core piperidine structure, the introduction of additional substituents or its replacement with other heterocyclic rings (e.g., pyrrolidine, morpholine) can drastically alter the molecule's conformational preferences and biological activity. nih.gov

Variation of the Methyl Groups: The two methyl groups at the 3 and 5 positions of the piperidine ring are crucial for the molecule's stereochemistry and interaction with biological targets. Replacing these methyl groups with other alkyl groups (e.g., ethyl, propyl) or with functional groups capable of hydrogen bonding (e.g., hydroxyl, amino) would provide valuable insights into the steric and electronic requirements of the binding site.

To illustrate the impact of such modifications, one can consider hypothetical analogs of this compound and their predicted effects on a generic biological target. The following interactive table presents a conceptual SAR based on common principles observed in piperidine derivatives.

Modification Rationale Predicted Impact on Bioactivity
Replacement of ethyl ester with methyl esterDecrease lipophilicityMay alter cell permeability and target binding
Replacement of ethyl ester with bulky tert-butyl esterIncrease steric hindrance and lipophilicityCould either enhance or hinder binding depending on the target's active site topology
Conversion of ester to a primary amideIntroduce hydrogen bonding capabilityMay form new interactions with the target, potentially increasing affinity
Removal of one or both methyl groupsReduce steric bulk and alter conformationLikely to significantly impact binding affinity and selectivity
Replacement of methyl groups with ethyl groupsIncrease steric bulkMay probe the size of the binding pocket, potentially leading to increased or decreased activity

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different pharmacological and toxicological profiles. thieme-connect.comthieme-connect.com this compound possesses two chiral centers at the 3 and 5 positions of the piperidine ring, leading to the existence of cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.

A notable example, though involving a different N-substituent, is the case of N-nitroso-3,5-dimethylpiperidine, where the cis and trans isomers have been shown to have different carcinogenic potencies. nih.gov This highlights the profound impact of stereochemistry on biological outcomes. The trans-isomer of N-nitroso-3,5-dimethylpiperidine was found to be a more potent carcinogen than the cis-isomer in rats. nih.gov

The following table summarizes the findings from this study, illustrating the differential biological activity of cis and trans isomers in a related 3,5-dimethylpiperidine (B146706) derivative.

Isomer Concentration in Drinking Water Primary Tumor Site Relative Carcinogenic Potency
cis-N-nitroso-3,5-dimethylpiperidine0.72 mMUpper Gastrointestinal TractLess Potent
trans-N-nitroso-3,5-dimethylpiperidine0.14 mMUpper Gastrointestinal TractMore Potent

This data underscores the importance of separating and evaluating the individual stereoisomers of this compound to identify the most active and potentially least toxic isomer. The differential binding of stereoisomers is often attributed to the specific three-dimensional arrangement of atoms, which allows for a more favorable interaction of one isomer with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. thieme-connect.comthieme-connect.com

Rational Design and Synthesis of Novel this compound Derivatives

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the SAR of lead compounds. researchgate.netnih.gov In the absence of a known biological target for this compound, rational design strategies would initially focus on creating a diverse library of derivatives to explore a range of biological activities.

A fragment-based approach could be employed, where the this compound molecule is dissected into its constituent fragments: the 3,5-dimethylpiperidine core and the ethyl acetate side chain. Each fragment can then be modified to generate a library of new compounds. For example, the ethyl acetate group could be replaced with a variety of other side chains known to interact with specific classes of biological targets.

Computational methods, such as quantitative structure-activity relationship (QSAR) studies, can be instrumental in the rational design process. nih.govnih.govijnrd.org By establishing a correlation between the physicochemical properties of a series of analogs and their biological activity, QSAR models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

The synthesis of novel derivatives would likely involve the N-alkylation of cis- or trans-3,5-dimethylpiperidine with various electrophiles containing different ester or other functional groups. The stereochemistry of the starting 3,5-dimethylpiperidine would be crucial in obtaining the desired stereoisomer of the final product. tuodaindus.com

Correlation of Structural Features with Target Binding and Functional Outcomes

Understanding the correlation between a molecule's structural features and its interaction with a biological target is the ultimate goal of SAR studies. This knowledge allows for the fine-tuning of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

For this compound derivatives, key structural features that would be correlated with target binding include:

The nature of the N-substituent: The ethyl acetate group's size, shape, and electronic properties will influence how the molecule fits into and interacts with a binding pocket. The presence of the ester carbonyl oxygen, for instance, could act as a hydrogen bond acceptor.

Once a biological target is identified, molecular docking and other computational modeling techniques can be used to visualize and analyze the binding interactions at the atomic level. These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. This information can then be used to guide the design of new derivatives with improved target engagement and, ultimately, more desirable functional outcomes.

Chemical Biology and Drug Discovery Applications of Ethyl 3,5 Dimethylpiperidin 1 Yl Acetate Analogues

Lead Compound Discovery and Optimization Strategies

The journey of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic profile. Analogues of Ethyl (3,5-dimethylpiperidin-1-yl)acetate have served as valuable starting points in the discovery and optimization of new therapeutic agents, particularly in the realm of enzyme inhibitors.

The 3,5-dimethylpiperidine (B146706) core offers a rigid framework that can be exploited to probe the topology of enzyme active sites. The stereochemistry of the methyl groups (cis or trans) can significantly impact the orientation of the rest of the molecule within a binding pocket, leading to differences in inhibitory potency. Furthermore, the N-substituted ethyl acetate (B1210297) moiety provides a convenient point for chemical modification to enhance interactions with the target protein.

A common strategy in lead optimization involves the systematic modification of the lead compound to improve its pharmacological properties. For analogues of this compound, this can involve several approaches:

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which may form ionic interactions with positively charged residues in the target protein. Alternatively, the ester can be converted to a variety of amides, sulfonamides, or other functional groups to explore different hydrogen bonding and hydrophobic interactions.

Variation of the Alkyl Linker: The length and nature of the linker between the piperidine (B6355638) nitrogen and the carbonyl group can be altered to optimize the positioning of the functional group within the active site.

Substitution on the Piperidine Ring: While the focus is on the 3,5-dimethyl substitution pattern, further functionalization of the piperidine ring can be explored to introduce additional points of interaction with the target.

Table 1: Hypothetical Lead Optimization of this compound Analogues as Acetylcholinesterase Inhibitors

Compound IDR Group (Modification of Ethyl Acetate)Target EnzymeIC50 (nM)Notes
Lead-01-CH2COOEtAcetylcholinesterase5000Initial Hit
Opt-01-CH2COOHAcetylcholinesterase1500Hydrolysis to carboxylic acid improves potency.
Opt-02-CH2CONH(benzyl)Acetylcholinesterase250Amide formation with benzylamine (B48309) significantly enhances potency.
Opt-03-CH2CONH(3,4-dichlorobenzyl)Acetylcholinesterase50Introduction of electron-withdrawing groups on the benzyl (B1604629) ring further improves potency.

This table is a hypothetical representation based on general principles of lead optimization for enzyme inhibitors and does not represent actual experimental data for the specified compounds.

Molecular Probe Development for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time within living systems. Fluorescently labeled molecules, in particular, allow for the tracking of their distribution, localization, and interaction with specific targets. The piperidine scaffold, due to its favorable properties, can be incorporated into the design of molecular probes.

Analogues of this compound can be functionalized with fluorophores to create probes for various biological targets. The ethyl acetate group serves as a convenient attachment point for a linker connected to a fluorescent dye. The 3,5-dimethylpiperidine moiety can act as the recognition element that directs the probe to its target.

The development of such probes involves several key considerations:

Target Specificity: The piperidine analogue must be designed to bind with high affinity and selectivity to the biological target of interest.

Fluorophore Selection: The chosen fluorophore should have suitable photophysical properties, such as high quantum yield, photostability, and an emission wavelength that minimizes background fluorescence from biological samples.

Linker Design: The linker connecting the recognition element to the fluorophore should be of an appropriate length and flexibility to avoid interfering with the binding of the probe to its target.

While specific examples of molecular probes based on this compound are not prominently featured in the literature, the general strategy is well-established. For instance, fluorescently labeled derivatives of morphine, which contains a piperidine-like core, have been developed for bioimaging studies of opioid receptors. nih.gov Similarly, piperidine- and piperazine-based probes have been synthesized to study the activity of enzymes like deubiquitinating enzymes. researchgate.net These examples highlight the potential for developing analogues of this compound as molecular probes for various biological targets.

Table 2: Potential Design of a Fluorescent Probe Based on an this compound Analogue

ComponentStructure/Function
Recognition Element 3,5-dimethylpiperidine derivative (binds to target protein)
Linker Polyethylene glycol (PEG) chain (provides flexibility and solubility)
Fluorophore Fluorescein isothiocyanate (FITC) (emits green fluorescence)
Target Hypothetical Serine Hydrolase

This table illustrates a conceptual design of a molecular probe and does not represent a synthesized compound.

Applications in Biochemical Research (e.g., Protein Extraction Enhancement)

The unique chemical properties of certain small molecules can be harnessed for various applications in biochemical research. While the direct use of this compound analogues for enhancing protein extraction has not been specifically documented, the general properties of piperidine derivatives suggest potential, albeit underexplored, applications in this area.

Protein extraction from cells and tissues is a fundamental step in many biochemical and proteomic workflows. The efficiency of this process can be influenced by the composition of the lysis buffer, which often contains detergents and other agents to disrupt cell membranes and solubilize proteins.

It is conceivable that certain N-substituted piperidine derivatives, particularly those with amphiphilic properties, could act as additives in lysis buffers to improve protein solubilization and extraction efficiency. Their ability to interact with both hydrophobic and hydrophilic environments could potentially aid in the disruption of cellular membranes and the release of proteins. However, this remains a speculative application that would require experimental validation.

Currently, standard methods for protein extraction rely on well-established techniques such as sonication, homogenization, freeze-thaw cycles, and the use of various detergent-based lysis buffers. gbiosciences.comsigmaaldrich.com The development of novel chemical agents that can enhance the efficiency and selectivity of protein extraction would be a valuable addition to the biochemist's toolkit. Future research could explore the potential of libraries of N-substituted piperidine derivatives, including analogues of this compound, for this purpose.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and development. For a compound like Ethyl (3,5-dimethylpiperidin-1-yl)acetate, these computational tools can be instrumental in predicting its biological activities and guiding the synthesis of more potent and selective analogs.

AI algorithms can be trained on large datasets of known piperidine (B6355638) derivatives to identify quantitative structure-activity relationships (QSAR). This can help in predicting the potential targets and pharmacological effects of this compound without the need for extensive initial laboratory screening. For instance, predictive models could suggest its potential as an inhibitor for enzymes like acetylcholinesterase or butyrylcholinesterase, which are implicated in neurodegenerative diseases such as Alzheimer's. tuodaindus.com

Furthermore, generative AI models can design novel derivatives of this compound with optimized properties. By inputting desired parameters such as enhanced binding affinity for a specific target or improved metabolic stability, these models can propose new chemical structures for synthesis and testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Target Prediction Algorithms analyze the chemical structure to predict potential biological targets.Accelerates the identification of therapeutic areas where the compound may be effective.
QSAR Modeling Establishes relationships between the chemical structure and biological activity.Guides the design of more potent and selective derivatives.
Generative Design Creates novel molecular structures with desired properties.Expands the chemical space around the core scaffold for new intellectual property.
ADMET Prediction Predicts the absorption, distribution, metabolism, excretion, and toxicity properties.Helps in early-stage risk assessment and reduces late-stage failures in drug development.

Exploration of Undiscovered Biological Activities

The 3,5-dimethylpiperidine (B146706) moiety is a key structural element in various biologically active compounds, suggesting that this compound could possess a range of yet-to-be-discovered biological activities. tuodaindus.comchemimpex.com High-throughput screening (HTS) campaigns against a diverse array of biological targets could unveil novel therapeutic applications.

Given the prevalence of the piperidine ring in central nervous system (CNS) active drugs, investigating the neurological effects of this compound is a logical starting point. tuodaindus.com Its potential as an anticonvulsant, antidepressant, or antipsychotic agent could be explored using relevant in vitro and in vivo models. Furthermore, the structural similarities to compounds with anticancer properties warrant investigation into its cytotoxic effects on various cancer cell lines. tandfonline.com

The broad biological activity of piperidine derivatives also extends to antimicrobial and antiviral applications. derpharmachemica.comresearchgate.net Screening this compound against a panel of pathogenic bacteria and viruses could identify new leads for the development of anti-infective agents.

Development of Advanced Analytical Tools for Complex Biological Matrices

To fully understand the pharmacokinetic and pharmacodynamic profile of this compound, the development of sensitive and specific analytical methods is crucial. These methods are essential for quantifying the compound and its potential metabolites in complex biological matrices such as blood, plasma, and tissue samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the quantitative analysis of piperidine derivatives. researchgate.net Developing a validated LC-MS/MS method for this compound would enable precise measurement of its concentration in biological fluids, which is fundamental for pharmacokinetic studies.

Moreover, advanced analytical techniques such as capillary electrophoresis and gas chromatography could also be explored for the separation and quantification of this compound. The choice of method would depend on the physicochemical properties of the molecule and the specific requirements of the study. researchgate.net

Strategic Collaborative Research Initiatives

The successful translation of a promising compound from the laboratory to the clinic often requires a multidisciplinary and collaborative approach. Strategic partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can leverage complementary expertise and resources to accelerate the development of this compound.

Academic research can focus on elucidating the fundamental mechanism of action and exploring novel biological activities. Pharmaceutical companies can contribute their expertise in drug development, including medicinal chemistry, preclinical testing, and clinical trial design. CROs can provide specialized services such as toxicology studies and large-scale synthesis.

Open innovation models and participation in research consortia focused on piperidine-based drug discovery can also foster collaboration and knowledge sharing, ultimately benefiting the broader scientific community and potentially leading to new therapeutic options for patients.

Q & A

Q. What are the recommended synthetic routes for Ethyl (3,5-dimethylpiperidin-1-yl)acetate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example:

  • Esterification: Reacting 3,5-dimethylpiperidine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions. This method requires refluxing in a polar aprotic solvent like dichloromethane or acetonitrile .
  • Coupling Reactions: Utilizing carbodiimide-based coupling agents (e.g., DCC/DMAP) to link the piperidine moiety to the acetate ester .

Key Considerations:

  • Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for the piperidine ring protons (δ 1.2–2.8 ppm), ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and acetate carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX software for refinement . Example: Similar piperidine derivatives show monoclinic systems with space group P2₁/c .
  • Mass Spectrometry (GC-MS/LC-MS): Molecular ion peak at m/z corresponding to C₁₁H₂₁NO₂ (exact mass: 199.16 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, ethyl acetate extraction efficiency in agrochemical analysis was optimized by varying pH and solvent ratios .
  • Kinetic Studies: Monitor reaction intermediates via in-situ IR spectroscopy to identify rate-limiting steps .
  • Purification Challenges: Address byproducts (e.g., unreacted piperidine) using preparative HPLC with a C18 column and acetonitrile/water gradient .

Q. How can batch-to-batch inconsistencies in synthesis be mitigated?

Methodological Answer:

  • Analytical QC:
    • HPLC: Use a mobile phase of ammonium acetate buffer (pH 6.5) and methanol (70:30) to assess purity (>98% by area normalization) .
    • GC-MS: Detect trace impurities (e.g., residual solvents) with a DB-5MS column and EI ionization .
  • Stability Studies: Store the compound under inert gas (N₂) at –20°C to prevent hydrolysis, as ethyl esters are prone to degradation in humid conditions .

Q. What are the safety protocols for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to volatility .
  • Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid to degrade ester groups .
  • Environmental Impact: Avoid aqueous discharge; collect waste in halogenated solvent containers for incineration .

Applications in Academic Research

Q. How is this compound applied in agrochemical or pharmaceutical research?

Methodological Answer:

  • Pesticide Formulation Studies: Acts as a solvent for lipophilic active ingredients. Compare solubility profiles with ethyl acetate (log P ~0.7) to design stable emulsions .
  • Drug Delivery Systems: Evaluate piperidine’s bioavailability-enhancing properties by synthesizing prodrugs. Use Franz diffusion cells to measure transdermal permeability .
  • Metabolite Extraction: Extract alkaloids from plant tissues using a modified Soxhlet method with ethyl acetate (70°C, 6 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.